1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 160376-84-1
VCID: VC21280778
InChI: InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3
SMILES: CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br
Molecular Formula: C10H7BrF6
Molecular Weight: 321.06 g/mol

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

CAS No.: 160376-84-1

Cat. No.: VC21280778

Molecular Formula: C10H7BrF6

Molecular Weight: 321.06 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene - 160376-84-1

Specification

CAS No. 160376-84-1
Molecular Formula C10H7BrF6
Molecular Weight 321.06 g/mol
IUPAC Name 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3
Standard InChI Key JSJHYPQTIIFNIO-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is identified by the CAS number 160376-84-1 and possesses a molecular formula of C10H7BrF6 . This organofluorine compound features a benzene ring with two trifluoromethyl (CF3) groups at the meta positions (3 and 5) and a bromoethyl group (-CHBrCH3) at position 1. The presence of these highly electronegative fluorine atoms in the trifluoromethyl groups significantly influences the compound's chemical behavior and reactivity.

Nomenclature and Identifiers

The compound is known by several synonyms in chemical literature, providing flexibility in searching and identifying this substance across different databases and publications:

Identifier TypeValue
Primary Name1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
CAS Number160376-84-1
IUPAC Name1-[(1S)-1-bromoethyl]-3,5-bis(trifluoromethyl)benzene
Standard InChIInChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3/t5-/m0/s1
Standard InChIKeyJSJHYPQTIIFNIO-YFKPBYRVSA-N
PubChem CID12947397

The compound is also known by several synonyms including 1-(3,5-bis(trifluoromethyl)phenyl)-1-bromoethane, Benzene,1-(1-bromoethyl)-3,5-bis(trifluoromethyl), 1-[3,5-bis(trifluoromethyl)phenyl]ethyl bromide, 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane, and 3,5-bis(trifluoromethyl)-alpha-methylbenzyl bromide .

Physical and Chemical Properties

The physical and chemical properties of 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene are fundamentally important for understanding its behavior in chemical reactions and its potential applications. The compound exists as a liquid at room temperature and exhibits specific characteristics that make it valuable in organic synthesis.

Basic Physical Properties

PropertyValue
Molecular Weight321.057 g/mol
Molecular FormulaC10H7BrF6
Exact Mass319.964
Physical StateLiquid (at room temperature)
LogP5.18010

These properties highlight the compound's relatively high molecular weight and significant lipophilicity (as indicated by the LogP value), which influences its solubility behavior and membrane permeability .

Structural Features

The compound's structure incorporates several key features that contribute to its chemical reactivity:

  • The bromine atom at the benzylic position makes it susceptible to nucleophilic substitution reactions.

  • The two trifluoromethyl groups are strongly electron-withdrawing, affecting the electron density distribution across the benzene ring.

  • The compound possesses chirality at the carbon atom bearing the bromine, with the (S)-isomer being specifically identified in some contexts.

These structural characteristics collectively influence the compound's reactivity profile, making it particularly useful in specific synthetic applications.

Applications and Significance in Research

The compound 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene has found important applications primarily as an intermediate in pharmaceutical synthesis and organic chemistry research.

Pharmaceutical Synthesis

The compound serves as a valuable building block in pharmaceutical development, as evidenced by its appearance in several patents:

  • KOWA COMPANY, LTD. Patent: US2009/82352 A1 (2009)

  • Kowa Company Ltd. Patent: EP2597079 A1 (2013)

  • Merck Sharp and Dohme Limited Patent: US5620989 A1 (1997)

These patents suggest the compound's utility in creating more complex pharmaceutical molecules, likely leveraging the reactivity of the bromoethyl group for introducing this structural unit into target molecules.

Chemical Research Applications

Similar to related compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene, this molecule can be used in preparing specialized reagents. For example, the related compound is used to prepare tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, which functions as a stabilizing counterion for electrophilic organic and organometallic cations. The bromoethyl derivative might serve in analogous applications, offering additional flexibility through its ethyl linker.

The presence of the stereogenic center (in the case of the (S)-isomer) also makes this compound potentially valuable in asymmetric synthesis and catalysis research, where defined stereochemistry is crucial.

Comparison with Related Compounds

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene shares structural similarities with several related compounds that appear in chemical databases and commercial catalogs. Understanding these relationships provides context for its applications and properties.

Structural Analogs

CompoundCAS NumberKey Difference
1-Bromo-3,5-bis(trifluoromethyl)benzene328-70-1Lacks the ethyl linker; bromine directly attached to benzene ring
5-Bromo-2-methylbenzotrifluoride86845-27-4Different substitution pattern with only one CF3 group
1,3-Dibromo-5-(trifluoromethyl)benzene401-84-3Contains two bromine atoms directly on ring and only one CF3 group

The most closely related compound is 1-bromo-3,5-bis(trifluoromethyl)benzene, which differs only in the absence of the ethyl linkage between the bromine and the aromatic ring . This structural difference significantly affects reactivity, as the benzylic position in 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene is more reactive toward nucleophilic substitution compared to the aryl bromide.

Functional Significance of Structural Differences

The presence of the ethyl linker in 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene creates several advantages:

  • Enhanced reactivity for nucleophilic substitution reactions

  • Introduction of a stereogenic center allowing for stereochemical control in synthesis

  • Increased flexibility in constructing more complex molecular architectures

  • Potentially different solubility profile compared to direct aryl bromides

These differences explain why both compounds might be used in different synthetic contexts despite their structural similarity.

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